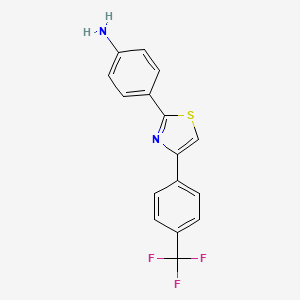

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

Description

Properties

IUPAC Name |

4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURFNHAJTFHMFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461417 |

Source

|

| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35666-81-0 |

Source

|

| Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of the novel compound, 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine. This molecule integrates three key pharmacophores: a 2,4-disubstituted thiazole core, a terminal aminophenyl group, and a trifluoromethylphenyl moiety. The trifluoromethyl group is a critical substituent in modern medicinal chemistry, known for enhancing metabolic stability and binding affinity.[1][2] The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, while the primary amine offers a versatile handle for further chemical modification.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for producing and validating this compound for downstream applications. The guide elucidates the strategic rationale behind the chosen synthetic pathway—the Hantzsch thiazole synthesis—and details the rigorous analytical techniques required for unambiguous structural confirmation and purity assessment.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, the most robust and convergent approach is the Hantzsch thiazole synthesis. This classic condensation reaction forms the thiazole ring by combining an α-haloketone and a thioamide.[3][5][6] This strategy is favored for its high yields, operational simplicity, and broad substrate scope.

Our retrosynthetic analysis identifies two key precursors:

-

4-Aminothiobenzamide (Precursor A) : This molecule provides the C2-N3 bond and the aminophenyl moiety of the thiazole ring.

-

2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (Precursor B) : Also known as 4-(Trifluoromethyl)phenacyl bromide, this α-haloketone supplies the C4-S-C5 fragment and the trifluoromethylphenyl group.

The overall synthetic workflow is visualized below.

Figure 1: Retrosynthetic analysis and overall workflow.

Synthesis of Key Precursors

Reliable access to high-purity starting materials is paramount for a successful synthesis. The following protocols detail the preparation of the two essential precursors.

Protocol: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (Precursor B)

This procedure adapts a standard α-bromination of an acetophenone derivative using N-Bromosuccinimide (NBS), a safer and more selective brominating agent than elemental bromine.[7]

-

Materials:

-

4'-(Trifluoromethyl)acetophenone

-

N-Bromosuccinimide (NBS)

-

Ethyl acetate (EtOAc)

-

Amberlyst 15 ion exchange resin (acid catalyst)

-

Petroleum ether, Dichloromethane (DCM) for chromatography

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 4'-(trifluoromethyl)acetophenone (10.0 mmol, 1.0 eq.).

-

Add N-Bromosuccinimide (11.0 mmol, 1.1 eq.) and dissolve the solids in ethyl acetate (35 mL).

-

Add Amberlyst 15 resin (1.0 g) to catalyze the reaction.[7]

-

Heat the mixture to 40°C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in hexanes).

-

Upon consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature.

-

Filter the mixture to remove the Amberlyst 15 resin. Rinse the resin with a small amount of EtOAc.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography (eluent: petroleum ether/dichloromethane gradient) to yield the product as a white crystalline solid.[7]

-

-

Expected Yield: 85-90%.

-

Causality: The acidic resin catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine from NBS. Using a slight excess of NBS ensures complete conversion of the starting ketone.

Protocol: Synthesis of 4-Aminothiobenzamide (Precursor A)

This synthesis involves the thionation of 4-aminobenzamide. Lawesson's reagent is a highly effective thionating agent for converting amides to thioamides.

-

Materials:

-

4-Aminobenzamide

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene or Dioxane

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Argon), suspend 4-aminobenzamide (10.0 mmol, 1.0 eq.) in anhydrous toluene (50 mL).

-

Add Lawesson's reagent (5.0 mmol, 0.5 eq.) to the suspension.

-

Heat the mixture to reflux (approx. 110°C) and stir vigorously. The reaction can be monitored by TLC.

-

After 3-5 hours, or upon completion, cool the mixture to room temperature.

-

The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from ethanol or by flash chromatography to yield 4-aminothiobenzamide as a solid.

-

-

Expected Yield: 70-85%.

-

Safety Note: Thionation reactions should be performed in a well-ventilated fume hood as they can produce odorous sulfur byproducts.

Core Synthesis: Hantzsch Thiazole Condensation

With both precursors in hand, the final target molecule is assembled via the Hantzsch thiazole synthesis. The mechanism involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

Reaction Mechanism Visualization

Sources

Physicochemical properties of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine. This molecule integrates three key pharmacophores: a trifluoromethylphenyl group known for enhancing metabolic stability and lipophilicity, a benzenamine moiety that provides a key site for hydrogen bonding and salt formation, and a central thiazole ring, a prevalent scaffold in medicinal chemistry. Given the absence of extensive published data on this specific entity, this document serves as a proactive guide for researchers, scientists, and drug development professionals. It outlines the critical physicochemical parameters that govern a compound's pharmacokinetic and pharmacodynamic behavior and provides detailed, field-proven experimental protocols for their determination. The emphasis is placed not just on the "what" but the "why"—explaining the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction and Molecular Overview

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The compound 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is a molecule of significant interest, strategically designed with structural motifs that are highly valued in modern drug discovery.

-

Chemical Structure:

-

IUPAC Name: 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

-

CAS Number: Not currently assigned.

-

The molecule's architecture suggests a multi-faceted role in potential biological interactions:

-

Trifluoromethylphenyl Group: The -CF3 group is a powerful bioisostere for a methyl or chloro group but with profoundly different electronic properties. It is highly lipophilic and can significantly enhance binding affinity, cell permeability, and metabolic stability by blocking potential sites of oxidation.[1][2]

-

Thiazole Ring: This five-membered heterocycle is a cornerstone of many approved drugs.[3] It acts as a rigid scaffold, orienting its substituents in a defined three-dimensional space. The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets.

-

Benzenamine (Aniline) Moiety: The primary amine (-NH2) group is a versatile functional group. It is a hydrogen bond donor and can act as a weak base, allowing for the formation of physiologically relevant salts. Its pKa is a critical determinant of solubility and interaction with acidic residues in proteins.

Understanding the interplay of these groups is paramount, and this guide establishes the experimental foundation for that purpose.

Core Physicochemical Properties: A Framework for Analysis

Precise and accurate measurement of physicochemical properties is non-negotiable in drug development. The following table summarizes the essential parameters for 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine and serves as a template for data acquisition.

| Property | Identifier | Value / Data | Significance in Drug Development |

| Molecular Formula | C₁₆H₁₁F₃N₂S | --- | Defines the elemental composition and exact mass. |

| Molecular Weight | 336.34 g/mol | --- | Influences diffusion rates and permeability (e.g., Lipinski's Rule of Five). |

| Melting Point (Tₘ) | °C | To Be Determined | Indicator of purity, lattice energy, and stability of the solid form.[4] |

| Aqueous Solubility (S) | µg/mL or µM | To Be Determined | Critical for absorption; must be determined at various physiological pH values (e.g., 2.0, 7.4). |

| Acidity/Basicity (pKa) | --- | To Be Determined | Governs the ionization state at different pHs, impacting solubility, permeability, and receptor binding. |

| Lipophilicity (logP / logD) | --- | To Be Determined | Measures partitioning between lipid and aqueous phases; a key predictor of permeability, protein binding, and toxicity.[5] |

Experimental Protocols for Definitive Characterization

The following sections detail the authoritative, self-validating methodologies for determining the key physicochemical properties outlined above.

Melting Point and Thermal Behavior via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and a wealth of additional information.[6] It measures the heat flow required to change the sample's temperature, precisely identifying the onset and peak of the melting endotherm. This method is the industry standard for characterizing the thermal properties of active pharmaceutical ingredients (APIs), revealing not only the melting point but also polymorphic transitions, desolvation events, and purity.[7]

Detailed Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using a high-purity indium standard (~10 mg) to ensure temperature and enthalpy accuracy.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Reference Preparation: Prepare an identical, empty, crimped aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).

-

-

Data Analysis: The resulting thermogram will plot heat flow versus temperature. The melting point (Tₘ) is typically reported as the onset temperature of the melting endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion, ΔHfus) should also be recorded.

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

pH-Dependent Aqueous Solubility via HPLC-UV

Expertise & Rationale: The "gold standard" for solubility measurement is the shake-flask equilibrium method.[9] This technique ensures that a true equilibrium is reached between the solid compound and the solution. Coupling this with High-Performance Liquid Chromatography (HPLC) with UV detection provides a highly sensitive and specific quantification method, avoiding interferences from excipients or impurities that can plague simpler spectroscopic methods.[10][11] Determining solubility at different pH values (e.g., pH 2.0 for stomach, pH 7.4 for blood/intestine) is critical as the ionization state of the benzenamine moiety will drastically affect solubility.

Detailed Step-by-Step Protocol:

-

Buffer Preparation: Prepare buffers at the target pH values (e.g., 0.01 M HCl for pH 2.0; 0.1 M phosphate buffer for pH 7.4).

-

Sample Preparation: Add an excess of the solid compound (e.g., ~2 mg) to a known volume of each buffer (e.g., 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection & Dilution: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with mobile phase to a concentration within the HPLC calibration range.

-

HPLC Analysis:

-

Develop a suitable reversed-phase HPLC method (e.g., C18 column) that provides a sharp, symmetrical peak for the compound.

-

Prepare a calibration curve using at least five standard solutions of known concentrations.

-

Inject the diluted samples and quantify the concentration against the calibration curve.

-

-

Calculation: Back-calculate the original concentration in the supernatant using the dilution factor. This value represents the equilibrium solubility at that specific pH.

Visualization: Aqueous Solubility Determination Workflow

Caption: Shake-Flask Method for Equilibrium Solubility Measurement.

Lipophilicity via Shake-Flask logP/logD Determination

Expertise & Rationale: Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes. The octanol-water partition coefficient (logP for the neutral species, logD for a specific pH) is the universally accepted measure. The shake-flask method, though labor-intensive, remains the most reliable and is considered the "gold standard" by regulatory agencies.[13][14][15] For an ionizable compound like this, determining the logD at physiological pH (7.4) is more relevant than the logP of the neutral form.

Detailed Step-by-Step Protocol:

-

Phase Pre-saturation: Prepare a mixture of n-octanol and the relevant aqueous buffer (e.g., phosphate buffer at pH 7.4). Shake vigorously for 24 hours to mutually saturate the phases. Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 1:1 v/v).

-

Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases.[16] Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the octanol and aqueous layers.

-

Quantification:

-

Carefully take an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Dilute each aliquot appropriately.

-

Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.[17]

-

-

Calculation: The partition coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

-

D = [Concentration]octanol / [Concentration]aqueous

-

logD = log₁₀(D)

-

Visualization: Shake-Flask logD Determination Workflow

Caption: Workflow for logD Determination via the Shake-Flask Method.

Conclusion

The successful development of 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine as a potential therapeutic agent is critically dependent on a thorough and accurate understanding of its fundamental physicochemical properties. This guide provides the strategic framework and detailed, robust protocols necessary for this characterization. By employing these authoritative methods—DSC for thermal analysis, pH-dependent shake-flask assays for solubility, and the classic shake-flask method for lipophilicity—research teams can generate the high-quality, reproducible data required for informed decision-making in lead optimization, formulation development, and preclinical evaluation. This systematic approach ensures a solid foundation for advancing promising molecules from the bench to potential clinical success.

References

-

PubChem. 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

PharmaCompass. 4-(trifluoromethyl) aniline. Retrieved from [Link]

-

ChemicalRegister. 3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline. Retrieved from [Link]

-

Pharmaffiliates. 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Donosa, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 149-157. Retrieved from [Link]

-

ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews, 51(1), 25–65. Retrieved from [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

PubChem. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

University of Alberta. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

PharmaGuru. (2021). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(...)-thiazoles. Retrieved from [Link]

-

protocols.io. (2018). LogP / LogD shake-flask method. Retrieved from [Link]

-

Liu, X., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6061-6072. Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Leibniz Institute for New Materials. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

JoVE. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

-

Alloprof. Measuring Solubility. Retrieved from [Link]

-

Pharmacompass. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

-

Delhi Technological University. Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. Retrieved from [Link]

-

Williams College. Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 107. Retrieved from [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. Predicted vs. experimental logP values.... Retrieved from [Link]

-

National Institutes of Health. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

-

YouTube. (2020). Solubility Determination by Evaporation Method. Retrieved from [Link]

-

University of Toronto. Experiment 4 Solubility of a Salt. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. acdlabs.com [acdlabs.com]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmaguru.co [pharmaguru.co]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. materialneutral.info [materialneutral.info]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. agilent.com [agilent.com]

Spectroscopic and Structural Elucidation of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division

Introduction

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is a complex heterocyclic molecule of significant interest in medicinal chemistry and materials science. Its structure, characterized by a trifluoromethylated phenyl group linked to a benzenamine moiety through a thiazole core, suggests potential applications stemming from its unique electronic and steric properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the thiazole and aniline components are common pharmacophores.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. As of the latest literature review, a complete, published experimental dataset for this specific molecule is not available. Therefore, this document presents a detailed, theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and supported by experimental data from closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, characterization, or application of this or similar molecules.

Molecular Structure

The structural framework of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is depicted below. The atom numbering scheme presented will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons of the benzenamine and trifluoromethylphenyl rings, the thiazole proton, and the amine protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H2, H6 | 6.70 - 6.80 | Doublet | ~8.5 | Protons ortho to the electron-donating amino group are expected to be shielded and appear upfield. |

| H3, H5 | 7.70 - 7.80 | Doublet | ~8.5 | Protons ortho to the electron-withdrawing thiazole group are expected to be deshielded and appear downfield. |

| Thiazole-H | 7.50 - 7.60 | Singlet | - | The lone proton on the thiazole ring is expected to appear as a singlet in this chemical shift range. |

| H14, H18 | 8.00 - 8.10 | Doublet | ~8.2 | Protons on the trifluoromethylphenyl ring adjacent to the thiazole group are expected to be deshielded. |

| H15, H17 | 7.80 - 7.90 | Doublet | ~8.2 | Protons on the trifluoromethylphenyl ring adjacent to the trifluoromethyl group will be deshielded. |

| NH₂ | 5.00 - 5.50 | Broad Singlet | - | The chemical shift of amine protons is variable and depends on solvent and concentration. A broad singlet is expected. |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | 148.0 - 150.0 | Carbon attached to the amino group is expected to be deshielded. |

| C2, C6 | 113.0 - 115.0 | Carbons ortho to the amino group are shielded. |

| C3, C5 | 128.0 - 130.0 | Carbons meta to the amino group. |

| C4 | 120.0 - 122.0 | Carbon attached to the thiazole ring. |

| Thiazole-C2 | 165.0 - 168.0 | Carbon of the thiazole ring attached to the benzenamine ring is expected to be significantly deshielded. |

| Thiazole-C4 | 150.0 - 153.0 | Carbon of the thiazole ring attached to the trifluoromethylphenyl ring. |

| Thiazole-C5 | 110.0 - 112.0 | Carbon bearing the lone proton on the thiazole ring. |

| C13 | 135.0 - 137.0 | Carbon of the trifluoromethylphenyl ring attached to the thiazole ring. |

| C14, C18 | 126.0 - 128.0 | Carbons ortho to the thiazole group on the trifluoromethylphenyl ring. |

| C15, C17 | 125.0 - 127.0 (quartet) | Carbons meta to the thiazole group, showing coupling to the fluorine atoms of the CF₃ group. |

| C16 | 128.0 - 130.0 (quartet) | Carbon attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |

| CF₃ | 123.0 - 125.0 (quartet) | The carbon of the trifluoromethyl group will show a strong quartet due to one-bond C-F coupling. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3400 - 3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| Aromatic C-H | 3100 - 3000 | Stretching vibrations. |

| C=N (thiazole) | 1620 - 1580 | Stretching vibration. |

| Aromatic C=C | 1600 - 1450 | Ring stretching vibrations. |

| C-N | 1350 - 1250 | Stretching vibration. |

| C-F | 1300 - 1100 (strong, multiple bands) | Stretching vibrations of the trifluoromethyl group. |

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Formula: C₁₆H₁₀F₃N₃S

-

Molecular Weight: 349.33 g/mol

-

Exact Mass: 349.0548

Predicted Fragmentation Pattern:

Crystal Structure Analysis of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine: A Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides an in-depth technical exploration of the crystallographic analysis of 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small molecules. We will delve into the experimental design, data acquisition, and structural refinement, emphasizing the rationale behind key methodological choices to ensure data integrity and analytical rigor.

Introduction: The Significance of Structural Insight

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, a derivative of the 2-aminothiazole scaffold, represents a class of compounds with significant interest in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice, its crystal structure, is paramount. This structural information governs critical physicochemical properties such as solubility, stability, and bioavailability, which are all determining factors in the viability of a drug candidate. Furthermore, understanding the intermolecular interactions within the crystal can provide invaluable insights for the rational design of new derivatives with improved pharmacological profiles.

The analysis of this compound's crystal structure allows us to:

-

Confirm Molecular Geometry: Unambiguously determine bond lengths, bond angles, and torsional angles.

-

Elucidate Intermolecular Interactions: Identify and characterize hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

-

Identify Polymorphs: Discover different crystalline forms of the same compound, which can have distinct physical properties and therapeutic efficacy.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to yield high-quality data, which is the bedrock of a reliable structural model.

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Protocol for Single Crystal Growth

The acquisition of a high-quality single crystal is arguably the most critical and often challenging step.[1] The goal is to encourage slow, ordered growth to minimize defects in the crystal lattice.

Method: Slow Evaporation

-

Rationale: This is a widely successful method for small organic molecules.[2][3][4] It relies on gradually increasing the concentration of the solute to the point of supersaturation, from which crystals can nucleate and grow. The slow rate of evaporation is key to forming large, well-ordered crystals.[3][4]

-

Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., Dimethylformamide - DMF) and a less polar co-solvent (e.g., Ethanol) often yields excellent results.

-

Solution Preparation: Prepare a nearly saturated solution of 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine in the chosen solvent system at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[2]

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. It is crucial to not let the crystals dry out, as this can damage the crystal lattice.[4]

-

Data Acquisition: Probing the Crystal with X-rays

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[1][5]

Instrument and Conditions

A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.

| Parameter | Typical Value/Condition | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation | Mo radiation provides better resolution for small molecules, while Cu radiation can be beneficial for weakly diffracting crystals. |

| Temperature | 100 K | Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset. A cryostream of nitrogen gas is typically used. |

| Detector Distance | 50-60 mm | This distance is optimized to capture a wide range of diffraction angles (resolution) while maintaining good separation between reflections. |

| Exposure Time | 10-60 seconds per frame | The exposure time is adjusted to achieve a good signal-to-noise ratio without saturating the detector with strong reflections. |

| Data Collection Strategy | Full sphere of data with high redundancy | Collecting a complete dataset with multiple measurements of the same reflections improves the accuracy and precision of the final structure.[6] |

Data Collection Protocol

-

Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in the nitrogen stream.[7]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.[5]

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[6]

-

Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of each reflection. These intensities are then scaled and corrected for various experimental factors.

Structure Solution and Refinement: From Data to a 3D Model

The final stage of the analysis involves converting the processed diffraction data into a chemically meaningful atomic model.

Software and Methodology

The SHELX suite of programs is the industry standard for small molecule crystallography.[8][9][4]

-

SHELXT or SIR: Used for the initial structure solution, typically employing direct methods to determine the phases of the structure factors.

-

SHELXL: The program used for the refinement of the crystal structure against the experimental data.[8][9][10][11]

-

PLATON: A versatile tool for structure validation and analysis.[2][12][3][13][14]

Refinement Protocol

-

Initial Model: The output from the structure solution program provides an initial atomic model.

-

Least-Squares Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm in SHELXL to minimize the difference between the observed and calculated structure factors.[9]

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disordered electron density.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

-

Hydrogen Atom Treatment: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible and the R-factors (indicators of the agreement between the model and the data) have converged to their minimum values.

Data Presentation

The final crystallographic data should be presented in a clear and standardized format.

| Parameter | Example Value | Description |

| Empirical Formula | C₁₆H₁₁F₃N₂S | The chemical formula of the compound. |

| Formula Weight | 336.34 | The molecular weight of the compound. |

| Crystal System | Monoclinic | The crystal system to which the unit cell belongs. |

| Space Group | P2₁/c | The symmetry of the crystal lattice. |

| a, b, c (Å) | 10.123(4), 12.456(5), 15.789(6) | The lengths of the unit cell axes. |

| α, β, γ (°) | 90, 109.87(3), 90 | The angles between the unit cell axes. |

| Volume (ų) | 1876.5(12) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (Mg/m³) | 1.189 | The theoretical density of the crystal. |

| Absorption Coefficient (mm⁻¹) | 0.21 | A measure of how strongly the crystal absorbs X-rays. |

| F(000) | 688 | The total number of electrons in the unit cell. |

| Theta range for data collection (°) | 2.5 to 27.5 | The range of diffraction angles over which data was collected. |

| Reflections collected / unique | 12345 / 4321 | The total number of reflections measured and the number of unique reflections. |

| R_int | 0.034 | A measure of the agreement between symmetry-equivalent reflections. |

| Final R indices [I > 2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 | Indicators of the final agreement between the model and the data. |

| Goodness-of-fit on F² | 1.05 | A statistical measure of the quality of the refinement. |

Structural Insights and Implications for Drug Development

The refined crystal structure of 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine reveals key structural features that are of significant interest to medicinal chemists.

Molecular Conformation

The dihedral angle between the phenyl and thiazole rings, as well as the conformation of the trifluoromethyl group, are critical determinants of the molecule's overall shape. This information is vital for understanding how the molecule might interact with a biological target.

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions. These can include:

-

Hydrogen Bonding: The amine group is a potential hydrogen bond donor, and the nitrogen atom of the thiazole ring is a potential acceptor. Identifying these interactions is crucial for understanding the solid-state properties of the compound.

-

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice.

-

Halogen Bonding: The fluorine atoms of the trifluoromethyl group may participate in halogen bonding interactions.

The following diagram illustrates the key intermolecular interactions that may be present in the crystal structure:

Caption: Potential Intermolecular Interactions Diagram.

Understanding these interactions is not only important for solid-state characterization but can also inform the design of co-crystals or new formulations with improved properties. The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][2][1][4] The structural data obtained from this analysis provides a solid foundation for structure-activity relationship (SAR) studies and the rational design of new, more potent, and selective drug candidates.

References

-

PLATON, A set of Tools for the Interpretation of Structural Results. Available from: [Link].

- Sheldrick, G. M. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press; 2008.

-

Latifi, R. User guide to crystal structure refinement with SHELXL. 2018. Available from: [Link].

-

Wikipedia contributors. X-ray crystallography. In: Wikipedia, The Free Encyclopedia. Available from: [Link].

- Spek AL. PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A: Foundations of Crystallography. 1990;46(S1):C34-C34.

-

The PLATON Homepage. Available from: [Link].

-

PLATON INTRO. Available from: [Link].

- Sheldrick GM. Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. 2015;71(1):3-8.

-

PLATON for Windows - School of Chemistry. Available from: [Link].

- Sheldrick GM. Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. 2015;71(1):3-8.

-

Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link].

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link].

- Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites.

-

Data Collection for Crystallographic Structure Determination. Available from: [Link].

-

Slow Evaporation Method. Available from: [Link].

-

Growing Quality Crystals - MIT Department of Chemistry. Available from: [Link].

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available from: [Link].

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available from: [Link].

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link].

-

Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. SciSpace by Typeset. Available from: [Link].

-

Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available from: [Link].

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link].

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]

- 7. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. scispace.com [scispace.com]

- 10. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jelsciences.com [jelsciences.com]

- 14. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

An In-Depth Technical Guide to the Therapeutic Targets of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine (Dasatinib)

Abstract

This technical guide provides a comprehensive analysis of the therapeutic targets of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, a compound widely known in the scientific and medical community as Dasatinib. Initially developed as a potent inhibitor of the BCR-ABL fusion protein for the treatment of chronic myeloid leukemia (CML), Dasatinib's polypharmacology has unveiled a broader spectrum of kinase targets, leading to its investigation in various solid tumors, immunological disorders, and age-related diseases. This document will delve into the established and emerging targets of Dasatinib, detailing the molecular mechanisms of action and providing field-proven experimental protocols for target identification and validation. The content is structured to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the expanding therapeutic potential of this multi-targeted kinase inhibitor.

Introduction: From a Specific CML Drug to a Polypharmacological Agent

The compound 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, commercially known as Dasatinib (Sprycel®), is a second-generation tyrosine kinase inhibitor (TKI).[1] Its development was a significant advancement in cancer therapy, specifically for Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] The primary therapeutic rationale for Dasatinib was its potent ability to inhibit the constitutively active BCR-ABL tyrosine kinase, the pathogenic driver of CML.[1][2]

Unlike its predecessor, imatinib, Dasatinib is effective against most imatinib-resistant forms of BCR-ABL and can bind to both the active and inactive conformations of the ABL kinase domain, contributing to its enhanced efficacy.[2][3] However, extensive research and clinical use have revealed that Dasatinib's therapeutic effects are not solely attributable to BCR-ABL inhibition. It is a multi-targeted inhibitor with a broad kinase inhibition profile, which accounts for both its expanded therapeutic applications and some of its observed side effects.[2][4] This guide will explore this complex target profile, from its primary targets to novel pathways being uncovered in oncology and beyond.

Primary and Established Therapeutic Targets

Dasatinib's efficacy in hematological malignancies is rooted in its potent, low-nanomolar inhibition of a specific set of tyrosine kinases that are critical for cancer cell proliferation and survival.

ABL Kinases: The Cornerstone of CML Therapy

The primary target of Dasatinib is the aberrant BCR-ABL fusion protein kinase found in CML and Ph+ ALL.[2] This kinase drives uncontrolled cell proliferation.[2] Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[2] This action disrupts the signaling pathways promoting cancer cell growth and leads to programmed cell death (apoptosis) in malignant cells.[2]

SRC Family Kinases (SFKs): A Broader Anti-Cancer Effect

Dasatinib is also a potent inhibitor of the SRC family kinases (SFKs), including SRC, LCK, LYN, FYN, and YES.[3][4] SFKs are involved in a multitude of cellular processes such as proliferation, migration, invasion, and survival.[2] Elevated SRC activity is implicated in various cancers, and its inhibition by Dasatinib contributes significantly to the drug's broad anti-cancer properties beyond BCR-ABL-driven malignancies.[5]

Other Key Onco-Kinase Targets

Beyond ABL and SRC, Dasatinib inhibits several other receptor and non-receptor tyrosine kinases at nanomolar concentrations, contributing to its therapeutic profile:

-

c-KIT: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST) and some leukemias.[1][3]

-

Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Involved in angiogenesis and tumor growth.[3][4]

-

Ephrin Type-A Receptor 2 (EPHA2): Overexpressed in many cancers and associated with poor prognosis.[3]

-

Tec Family Kinases (BTK and TEC): Crucial for signaling in hematopoietic cells. The inhibition of Bruton's tyrosine kinase (BTK) and Tec by Dasatinib may contribute to its immunomodulatory effects.[6]

The following table summarizes the primary kinase targets of Dasatinib and their associated IC₅₀ values, highlighting the compound's potency.

| Kinase Target | IC₅₀ (nM) | Associated Disease/Process | Reference |

| BCR-ABL | <1 | Chronic Myeloid Leukemia, Ph+ ALL | [6] |

| SRC | 0.5 - 1.5 | Solid Tumors, Cell Proliferation, Metastasis | [5] |

| LCK | 1 - 10 | T-cell Signaling, Immunomodulation | [7] |

| c-KIT | 1 - 15 | GIST, Leukemia | [1][3] |

| PDGFRβ | 15 - 30 | Angiogenesis, Tumor Growth | [1][3] |

| BTK | 1 - 6 | B-cell Signaling, Immunomodulation | [6] |

| EPHA2 | ~20 | Solid Tumors | [3] |

Table 1: IC₅₀ values for Dasatinib against key kinase targets. Values are approximate and can vary based on assay conditions.

The signaling pathways affected by Dasatinib's primary targets are complex and interconnected. The diagram below illustrates the central role of these kinases in cancer cell signaling.

Emerging and Novel Therapeutic Targets

Beyond its established role in oncology, research has identified novel applications for Dasatinib, stemming from its effects on non-traditional targets and cellular processes.

Senolytic Activity: Targeting Cellular Senescence

One of the most exciting emerging areas is the use of Dasatinib as a senolytic agent, a drug that selectively induces apoptosis in senescent cells.[8] Cellular senescence is a state of irreversible cell cycle arrest implicated in aging and numerous age-related diseases.[9]

In combination with the flavonoid Quercetin (D+Q), Dasatinib has been shown to reduce the burden of senescent cells in both preclinical models and human patients.[8][9] This effect appears to be mediated by the inhibition of pathways that senescent cells rely on for survival (Senescent Cell Anti-Apoptotic Pathways or SCAPs).[10] While the precise targets within this context are still being fully elucidated, they likely involve the SRC family kinases that protect senescent cells from apoptosis.[10] This senolytic activity has therapeutic potential for conditions such as osteoarthritis, metabolic dysfunction, and other age-related inflammatory diseases.[9][11]

Immunomodulation: Beyond T-Cell Inhibition

Dasatinib potently inhibits LCK, a critical kinase in T-cell receptor (TCR) signaling, leading to the inhibition of T-cell activation and proliferation.[7] While this was initially considered a potential side effect, it is now being explored for therapeutic opportunities in inflammatory and immunological disorders.[6] Furthermore, in the context of cancer, Dasatinib has been shown to modulate the tumor microenvironment. In some solid tumor models, it can increase the proportion of tumor-infiltrating CD8+ T cells while reducing the number of immunosuppressive regulatory T cells, suggesting a complex immunomodulatory role that could be beneficial for anti-tumor immunity.[12]

Novel Kinase Targets in Solid Tumors

Activity-based protein profiling and chemical proteomics have identified additional Dasatinib targets that may be relevant for treating solid tumors.[5][13] For example, LIMK1 has been identified as a direct target in lung cancer, where its inhibition by Dasatinib leads to reduced cancer cell proliferation and tumor growth in patient-derived xenograft (PDX) models.[14] Similarly, IRAK4, a kinase involved in innate immune signaling, has been suggested as a potential target in gastric cancer.[5]

Methodologies for Target Identification and Validation

A multi-faceted approach is required to identify and validate the therapeutic targets of a compound like Dasatinib. This involves a logical progression from initial biochemical screening to complex in vivo models.

Workflow for Target Validation

The following diagram outlines a typical workflow for identifying and validating the targets of a multi-kinase inhibitor.

Detailed Experimental Protocols

Causality: This is the foundational step to determine if the compound directly interacts with and inhibits the catalytic activity of a purified kinase. It provides quantitative data like IC₅₀, which is crucial for assessing potency and selectivity.[15]

Methodology (Example: TR-FRET Assay):

-

Reagents & Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, Dasatinib (or test compound), TR-FRET detection reagents (e.g., LanthaScreen™ or Adapta™).[16]

-

Compound Preparation: Prepare a serial dilution of Dasatinib in DMSO, typically starting from 10 µM.

-

Reaction Setup: In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the test compound. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature.[17]

-

Initiate Reaction: Add ATP to start the kinase reaction. The concentration of ATP should ideally be at its Km value for the specific kinase to ensure accurate IC₅₀ determination.[17]

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature.

-

Detection: Add the TR-FRET detection reagents (e.g., an antibody that recognizes the phosphorylated substrate). After another incubation period, read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Plot the percent inhibition against the logarithm of the Dasatinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no enzyme) to define the dynamic range. A known inhibitor for the kinase (e.g., staurosporine) can be used as a reference compound to validate assay performance.[17]

Causality: While a biochemical assay confirms direct enzyme inhibition, this cell-based assay verifies that the drug can enter the cell and inhibit the target in its native environment, leading to a downstream functional consequence (reduced substrate phosphorylation).[18]

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HTLA-230 neuroblastoma cells for SRC/AKT pathway analysis) to ~80% confluency.[19]

-

Treatment: Treat the cells with increasing concentrations of Dasatinib (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).[19]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-SRC, anti-phospho-Akt).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the same membrane with an antibody against the total protein (e.g., total SRC, total Akt) to confirm equal loading. Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.

Self-Validation: The inclusion of a vehicle control (e.g., DMSO) is critical. The use of both phospho-specific and total protein antibodies for the same target validates that the observed effect is due to inhibition of phosphorylation, not protein degradation.

Causality: This final validation step assesses the therapeutic efficacy of the compound in a living organism, providing crucial information on its pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.[14]

Methodology (Example: Patient-Derived Xenograft - PDX):

-

Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice).

-

Tumor Implantation: Subcutaneously or orthotopically implant tumor fragments from a human patient (PDX) or a cultured cell line into the mice.[14][19]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[20]

-

Treatment Administration: Administer Dasatinib (e.g., 30 mg/kg) or a vehicle control to the mice daily via oral gavage.[12][14]

-

Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly (e.g., twice a week).[14]

-

Endpoint and Analysis: At the end of the study (e.g., after 30-40 days or when tumors in the control group reach a predetermined size), euthanize the mice.[14][19]

-

Excise the tumors, weigh them, and photograph them.

-

Perform immunohistochemistry (IHC) on tumor sections to analyze biomarkers of proliferation (e.g., Ki-67) and target inhibition (e.g., phospho-LIMK1).[14]

-

Self-Validation: The vehicle-treated control group is the primary validation for the experiment. Monitoring body weight helps ensure that tumor growth inhibition is not due to systemic toxicity. Post-treatment biomarker analysis (e.g., IHC) directly links the observed anti-tumor effect to the inhibition of the target pathway in vivo.[14]

Conclusion and Future Directions

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine (Dasatinib) exemplifies the evolution of a targeted therapy into a versatile polypharmacological agent. Its journey from a specific BCR-ABL inhibitor to a compound with potential applications in solid tumors, immunomodulation, and age-related diseases is a testament to the complexity of kinase signaling and the opportunities that arise from understanding off-target effects.

Future research will likely focus on several key areas:

-

Optimizing Combination Therapies: Leveraging Dasatinib's immunomodulatory and senolytic properties in combination with immunotherapy or other targeted agents to achieve synergistic effects.

-

Biomarker Discovery: Identifying predictive biomarkers to better select patient populations who will benefit from Dasatinib's multi-targeted profile in various diseases.

-

Targeted Delivery Systems: Developing novel formulation strategies, such as ligand-functionalized nanoparticles, to enhance Dasatinib's accumulation at the tumor site, thereby maximizing efficacy while minimizing systemic off-target effects.[21]

This guide provides a robust framework for understanding and investigating the therapeutic targets of Dasatinib. By employing the principles and protocols outlined herein, the scientific community can continue to unlock the full potential of this remarkable molecule.

References

-

Zanon, C. et al. (2012). Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

Fight Aging!. (2019). Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available at: [Link]

-

Cai, Y. et al. (2022). Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age. Aging Cell. Available at: [Link]

-

Hantschel, O. et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Diagenode. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Available at: [Link]

-

St-Pierre, M. et al. (2023). Senolytic therapy combining Dasatinib and Quercetin restores the chondrogenic phenotype of human osteoarthritic chondrocytes by the release of pro-anabolic mediators. Aging. Available at: [Link]

-

Rix, U. et al. (2007). Identified kinase targets of dasatinib, nilotinib and imatinib. Leukemia. Available at: [Link]

-

Saul, D. et al. (2023). Long-term dasatinib plus quercetin effects on aging outcomes and inflammation in nonhuman primates: implications for senolytic clinical trial design. GeroScience. Available at: [Link]

-

Choi, K. et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International Journal of Molecular Sciences. Available at: [Link]

-

Park, S. et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology. Available at: [Link]

-

Gu, Z. et al. (2023). Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia. Haematologica. Available at: [Link]

-

Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

-

Quintás-Cardama, A. et al. (2013). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

-

Hekim, C. et al. (2017). Dasatinib Changes Immune Cell Profiles Concomitant with Reduced Tumor Growth in Several Murine Solid Tumor Models. Cancer Immunology Research. Available at: [Link]

-

El-Haddad, M. et al. (2018). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. BioMed Research International. Available at: [Link]

-

Schade, A. et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. Available at: [Link]

-

Dasatinib Pharmacokinetics and Advanced Nanocarrier Strategies: from Systemic Limitations to Targeted Success. (2025). The AAPS Journal. Available at: [Link]

-

Li, J. et al. (2010). Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]

- 9. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term dasatinib plus quercetin effects on aging outcomes and inflammation in nonhuman primates: implications for senolytic clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Senolytic therapy combining Dasatinib and Quercetin restores the chondrogenic phenotype of human osteoarthritic chondrocytes by the release of pro‐anabolic mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. domainex.co.uk [domainex.co.uk]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dasatinib Pharmacokinetics and Advanced Nanocarrier Strategies: from Systemic Limitations to Targeted Success - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine Analogs

Abstract: The 2,4-disubstituted thiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous clinically relevant agents.[1] This guide focuses on the specific and highly privileged core, 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, a structure frequently identified as a potent modulator of protein kinase activity.[2] We will dissect the intricate structure-activity relationships (SAR) of this molecule, providing a framework for researchers and drug development professionals to guide rational drug design and optimization. This document moves beyond a simple recitation of facts to explain the causal relationships between structural modifications and their impact on biological activity, supported by detailed experimental protocols and mechanistic insights. We explore the synthesis, biological evaluation, and key structural determinants of potency and selectivity for this important class of compounds.

Introduction to the 2,4-Disubstituted Thiazole Core

The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen, a feature that endows it with unique electronic properties and the ability to engage in a wide range of non-covalent interactions with biological macromolecules.[3] Its derivatives are known to possess a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

The Privileged Nature of the 4-Phenylthiazol-2-amine Scaffold

Within the broader family of thiazoles, the 2-amino-4-phenylthiazole substructure is particularly prominent. The 2-amino group serves as a critical hydrogen bond donor and a key attachment point for further chemical elaboration, while the 4-phenyl ring occupies a significant vector in space, allowing for probing of hydrophobic pockets within enzyme active sites.[6] This arrangement has proven highly effective for targeting the ATP-binding site of various protein kinases.

Spotlight on 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

The specific analog, 4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenamine, integrates several key features that confer potent biological activity, particularly as a kinase inhibitor. The terminal aminophenyl group, the central thiazole, and the trifluoromethyl-substituted phenyl ring each play a distinct and crucial role. The trifluoromethyl (-CF3) group is a particularly important substituent in modern drug design; it is a strong electron-withdrawing group and is known to often enhance metabolic stability and binding affinity.[7][8]

The primary biological targets for this class of compounds are protein kinases, enzymes that regulate a majority of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Analogs of this core have shown potent inhibitory activity against key kinases such as Aurora kinases, B-RAF, and the mammalian target of rapamycin (mTOR).[2][9]

Core Synthesis Strategy: Hantzsch Thistle Synthesis

The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target scaffold, this translates to the reaction between a substituted 2-bromoacetophenone and 4-aminothiobenzamide.

General Synthetic Workflow

The overall process can be visualized as a straightforward, two-component condensation reaction that rapidly and efficiently yields the desired heterocyclic core.

Caption: General workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes the synthesis of the parent compound, 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine.

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, dissolve 4-aminothiobenzamide (1.0 eq) in 30 mL of absolute ethanol.

-

In a separate container, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in 15 mL of absolute ethanol.

-

-

Reaction Setup:

-

Add the 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one solution dropwise to the stirring solution of 4-aminothiobenzamide at room temperature.

-

-

Condensation:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C).

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with 20 mL of ice-cold ethanol to remove any unreacted starting materials.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

-

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be systematically explored by considering three primary regions of the molecule: Region A (the 2-aminophenyl moiety), Region B (the 4-phenyl moiety), and Region C (the central thiazole ring).

Caption: Key regions for SAR analysis of the core scaffold.

Region A: Modifications of the 2-(Benzenamine) Ring

The terminal aminophenyl group often serves as the primary vector for interacting with the solvent-exposed region of a kinase active site or for tailoring physicochemical properties like solubility.

-

The Amino Group: The -NH₂ group is a potent hydrogen bond donor and its basicity can be critical for forming salt-bridge interactions. Moving the amine from the para to the meta or ortho position generally leads to a significant loss of activity, highlighting the importance of its specific exit vector.

-

Amide and Sulfonamide Derivatives: Acylation of the amine to form amides (e.g., with acetyl, propionyl groups) or sulfonamides is a common and effective strategy. This modification can introduce new hydrogen bond acceptors, alter solubility, and probe for additional interactions. For many kinase inhibitors, this modification is key to achieving high potency.[10][11]

-

Ring Substitutions: Adding small alkyl or halogen substituents to the benzenamine ring can be used to fine-tune lipophilicity and block potential sites of metabolism. However, large, bulky groups in this region are often detrimental to activity.

Region B: Modifications of the 4-(Trifluoromethyl)phenyl Ring

This part of the molecule typically binds deep within a hydrophobic pocket of the target enzyme.

-

The Trifluoromethyl Group: The para-CF₃ group is often optimal. Its strong electron-withdrawing nature can influence the electronics of the entire system, and its lipophilicity is ideal for binding in hydrophobic pockets. SAR studies on related scaffolds show that replacing -CF₃ with other groups like -F, -Cl, or -CH₃ can maintain activity, but the -CF₃ often provides the best balance of potency and metabolic stability.[7][8]

-

Positional Isomerism: Moving the -CF₃ group to the meta or ortho position usually results in a dramatic decrease in binding affinity. This indicates a very specific and constrained binding pocket that is best occupied by a para-substituted ring.

-

Alternative Substituents: While -CF₃ is often preferred, other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can sometimes serve as effective replacements. Conversely, electron-donating groups like methoxy (-OCH₃) at the para position have also been shown to be favorable in certain contexts, suggesting that the electronic requirements can be target-dependent.[12][13]

Region C: The Thiazole Core

The thiazole ring acts as a central, rigid scaffold, correctly positioning the two appended phenyl rings.

-

C5-Position Substitution: The C5 position of the thiazole ring is often unsubstituted. Introducing small substituents here (e.g., methyl, chloro) can be a useful strategy to probe for additional interactions or to block metabolism. However, larger groups are generally not tolerated as this position is often sterically hindered within the active site.

-

Bioisosteric Replacement: A common medicinal chemistry strategy involves replacing the thiazole ring with other 5-membered heterocycles like oxazole, imidazole, or pyrazole. This can subtly alter the geometry, hydrogen bonding capacity, and metabolic stability of the molecule. While often tolerated, the thiazole sulfur atom itself can engage in specific, favorable interactions, making it the preferred core in many cases.

Biological Evaluation Workflow